(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate
Overview
Description
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is a chemical compound with the molecular formula C10H18N2O6 It is known for its unique structure, which includes an amino group, a carboxyl group, and an iminodiacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate typically involves the reaction of 5-aminopentanoic acid with iminodiacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in high purity through a series of purification steps.
Chemical Reactions Analysis
Types of Reactions
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The iminodiacetic acid moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted iminodiacetic acid derivatives.
Scientific Research Applications
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate has several applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate involves its ability to chelate metal ions. The iminodiacetic acid moiety forms stable complexes with metal ions, which can influence various biochemical and chemical processes. The compound’s molecular targets include metal-dependent enzymes and proteins, where it can modulate their activity by binding to the metal ion cofactors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)iminodiacetic acid
- N-(2-Hydroxyethyl)iminodiacetic acid
- N-(2-Mercaptoethyl)iminodiacetic acid
Uniqueness
(5S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid hydrate is unique due to its specific structure, which includes a longer carbon chain and an additional carboxyl group compared to similar compounds. This structural difference can result in distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6.H2O/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16;/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18);1H2/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVPNZLAZFGAFK-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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